molecular formula C18H22O5 B14371679 4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol CAS No. 90139-55-2

4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol

Cat. No.: B14371679
CAS No.: 90139-55-2
M. Wt: 318.4 g/mol
InChI Key: FCHAKBIMHGZSED-UHFFFAOYSA-N
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Description

4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, which is further connected to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-methoxybenzyl alcohol with 3-bromopropanol in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and hydroxylation, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity. For instance, the compound can inhibit the production of reactive oxygen species (ROS) and modulate the activity of enzymes involved in oxidative stress . It may also interact with cellular receptors and signaling molecules, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90139-55-2

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

4-[3-[(4-hydroxy-3-methoxyphenyl)methoxy]propyl]-2-methoxyphenol

InChI

InChI=1S/C18H22O5/c1-21-17-10-13(5-7-15(17)19)4-3-9-23-12-14-6-8-16(20)18(11-14)22-2/h5-8,10-11,19-20H,3-4,9,12H2,1-2H3

InChI Key

FCHAKBIMHGZSED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCCOCC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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